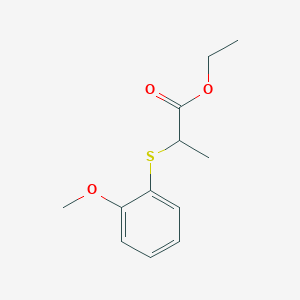

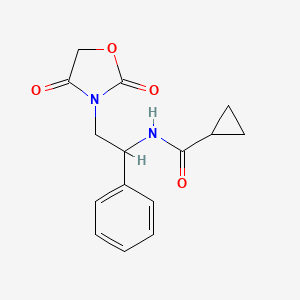

![molecular formula C19H19N3O4 B2561621 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid CAS No. 895908-94-8](/img/structure/B2561621.png)

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid” is a versatile material extensively used in scientific research1. Its unique structure offers potential applications in drug development and as a catalyst in organic synthesis1.

Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available from the search results. However, the study of organic chemistry includes the chemical synthesis of natural products, drugs, and polymers, and the study of individual organic molecules in the laboratory and via theoretical (in silico) study3.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not directly available from the search results. However, organic chemistry involves the scientific study of the structure, properties, and reactions of organic compounds3.

Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not directly available from the search results. However, organic compounds possess unique physical and chemical properties that entice much attention from chemists, physicists, and material scientists due to their potential use in medical and sustainable organic (bio)electronics settings5.

科学研究应用

Synthesis and Characterization of Heterocyclic Azo Dyes

A study explored the synthesis of mono and double functional group transformation (FGT) azo dyes using ortho/para-aminobenzoic acids and their methyl esters as diazo components. The study highlighted the improved pH stability of these dyes due to 3-methoxypropylamine substitution, which removes the active hydrazone proton. This research opens avenues for developing heterocyclic azo dyes with enhanced pH stability, which could have applications in dyeing industries and materials science (Wang et al., 2018).

Multicomponent Reaction for Polyheterocyclic Systems

Another study reported the multicomponent reaction of l-proline, isatins, and excess of methyl propiolates, leading to unique polyheterocyclic systems. This research demonstrates a novel pathway for constructing complex heterocyclic structures, which could have implications in drug discovery and organic synthesis (Cao et al., 2019).

Synthesis of Cyclic Dipeptidyl Ureas

Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas. This work contributes to the field of peptide chemistry and could have applications in the development of peptidomimetics and bioactive compounds (Sañudo et al., 2006).

Anti-Diabetic Assay of Diorganotin(IV) Azo-Carboxylates

A study on the synthesis, characterization, and anti-diabetic assay of diorganotin(IV) azo-carboxylates revealed their potential anti-diabetic properties. This research provides insights into the application of organotin compounds in medicinal chemistry, especially concerning their role as α-glucosidase enzyme inhibitors (Roy et al., 2016).

Co-crystallisation of Benzoic Acid Derivatives

Investigations into the co-crystallisation of benzoic acid derivatives with N-containing bases have revealed stoichiometric variants, polymorphism, and twinning. Such studies are critical for understanding the solid-state chemistry of pharmaceuticals and could lead to the development of new materials with tailored properties (Skovsgaard & Bond, 2009).

安全和危害

The specific safety and hazards related to this compound are not directly available from the search results. However, a hazard is defined as "the potential occurrence of a natural or human-induced physical event or trend that may cause loss of life, injury, or other health impacts, as well as damage and loss to property, infrastructure, livelihoods, service provision, ecosystems and environmental resources"6.

未来方向

The future directions of this compound are not directly available from the search results. However, there are numerous potential applications in drug development and as a catalyst in organic synthesis1. Further research and development are needed to fully realize the potential of this compound.

属性

IUPAC Name |

3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-17-6-2-5-16-14-7-12(10-22(16)17)9-21(11-14)19(26)20-15-4-1-3-13(8-15)18(24)25/h1-6,8,12,14H,7,9-11H2,(H,20,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHACSZYTRSPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2561538.png)

![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)

![potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate](/img/structure/B2561543.png)

![N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)

![2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2561550.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)

![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)

![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)